molecular formula C10H7F3N2O B041369 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol CAS No. 96145-98-1

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol

Cat. No. B041369
CAS RN: 96145-98-1
M. Wt: 228.17 g/mol
InChI Key: PSQCMVQGPMFFCX-UHFFFAOYSA-N
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Description

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is a chemical compound with the molecular formula C10H7F3N2O . It is used in the preparation of 5-((1H-Pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, an inhibitor of ADAMTS-5 .


Synthesis Analysis

The synthesis of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol involves the reaction of Ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine . The reaction is carried out in acetic acid at room temperature for 1 hour and subsequently at 80°C for 5 hours . The product is then collected by filtration, washed, and dried to obtain the compound as a pale yellow crystal .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol consists of a pyrazole ring bound to a phenyl group . The pyrazole ring carries a trifluoromethyl group and a hydroxyl group .


Physical And Chemical Properties Analysis

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is a solid at room temperature . It has a molecular weight of 228.17 . Its InChI code is 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H . The compound has a solubility of 0.0931 mg/ml .

Scientific Research Applications

Antimicrobial Studies

This compound has been used in the design, synthesis, and antimicrobial studies of novel pyrazole derivatives . Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .

Drug-Resistant Bacteria Inhibitor

The compound has shown potential as a potent growth inhibitor of drug-resistant bacteria . It has been particularly effective against Enterococci and methicillin-resistant S. aureus (MRSA), which are among the menacing bacterial pathogens .

Biofilm Eradication

Compounds derived from “2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol” have shown potential against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Synthesis of Pyrazole Derivatives

This compound is used in the synthesis of pyrazole derivatives . These derivatives have shown potential as potent growth inhibitors of drug-resistant bacteria .

Chemical Synthesis

“2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol” is used in chemical synthesis . It has a molecular weight of 228.17 and is typically stored at room temperature in an inert atmosphere .

Silver-Mediated Cycloaddition

In the field of organic synthesis, this compound can be used in silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) .

Safety and Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It has been used in the preparation of an inhibitor ofADAMTS-5 , suggesting that it may interact with this enzyme or related proteins.

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential role as an inhibitor of adamts-5 , it might be involved in the regulation of extracellular matrix organization and cartilage development.

Pharmacokinetics

Its physical properties such as melting point, boiling point, and density can provide some insights into its potential bioavailability and stability.

Result of Action

Given its potential role as an inhibitor of adamts-5 , it might have effects on extracellular matrix organization and cartilage development.

Action Environment

It is recommended to store the compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen and temperature variations might affect its stability.

properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQCMVQGPMFFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358397
Record name 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol

CAS RN

96145-98-1
Record name 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96145-98-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 184 parts of ethyl trifluoroacetoacetate, 120 parts of phenylhydrazine, 200 parts by volume of ethanol and 20 parts by volume of 22° Be hydrochloric acid was heated under reflux, with stirring, for one hour, then 500 parts of water were added and the product was cooled in ice. The yellow precipitate obtained was filtered off, drained, washed, with a small portion of chilled toluene until decoloration took place. Thereafter it was dried in an oven (50° C.). 215 parts of 1-phenyl-3-trifluoromethyl-5-pyrazolone was obtained of which the melting point was 193° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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